molecular formula C13H23NO3 B4882232 Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate

Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No.: B4882232
M. Wt: 241.33 g/mol
InChI Key: KSBYKSUYUZSYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 4-(cyclohexylamino)-4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate can be achieved through esterification reactions. One common method involves the reaction of 4-(cyclohexylamino)-4-oxobutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(cyclohexylamino)-4-oxobutanoic acid and isopropanol.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Substitution: Nucleophiles such as halides, under mild conditions.

Major Products Formed

    Hydrolysis: 4-(cyclohexylamino)-4-oxobutanoic acid and isopropanol.

    Reduction: 4-(cyclohexylamino)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with analgesic and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific mechanical and thermal properties.

    Biological Research: It is used as a model compound in studies of enzyme-catalyzed esterification and hydrolysis reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(cyclohexylamino)-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    Propan-2-yl 4-(cyclohexylamino)-4-oxopentanoate: A similar ester with an additional carbon in the backbone.

Uniqueness

Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclohexylamino group and an ester moiety makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(2)17-13(16)9-8-12(15)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBYKSUYUZSYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.